molecular formula C11H11FO2 B2513909 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid CAS No. 24438-44-6

2-Cyclopropyl-2-(4-fluorophenyl)acetic acid

Cat. No.: B2513909
CAS No.: 24438-44-6
M. Wt: 194.205
InChI Key: QTCCKBVMVULFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropyl-2-(4-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 24438-44-6 . It has a molecular weight of 194.21 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is cyclopropyl (4-fluorophenyl)acetic acid . The InChI code is 1S/C11H11FO2/c12-9-5-3-8(4-6-9)10(11(13)14)7-1-2-7/h3-7,10H,1-2H2,(H,13,14) .


Physical and Chemical Properties Analysis

This compound has a melting point of 61-64 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

Metabolism Studies

2-Cyclopropyl-2-(4-fluorophenyl)acetic acid is involved in the metabolism of prasugrel, a thienopyridine antiplatelet agent. Studies show that this compound is a metabolite formed through cytochrome P450-mediated reactions, contributing to the drug's platelet aggregation inhibition properties (Rehmel et al., 2006).

Insecticidal Activities

Research indicates that compounds related to this compound, such as 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, possess significant insecticidal activities against armyworms. This suggests potential applications in pest control and agricultural chemistry (Shi et al., 2000).

Photoluminescent Properties

Aryl-substituted benzothiazoles, which include compounds structurally related to this compound, exhibit photoluminescent properties. These compounds have applications in the creation of scintillators and other optical materials (Katlenok & Balashev, 2012).

Organic Synthesis

This compound and its derivatives play a role in organic synthesis, offering routes to various complex molecules. For example, the synthesis of substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones has been explored (Nongkhlaw et al., 2005).

Antitumor Agents

Some derivatives of this compound have been studied for their potential as antitumor agents. These compounds interact with tubulin and show cytotoxicity against human tumor cell lines (Xia et al., 2003).

Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, showing promise in the development of new antibacterial agents (Arutyunyan et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for “2-Cyclopropyl-2-(4-fluorophenyl)acetic acid” are not available, it’s worth noting that indole derivatives, which are structurally similar, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

2-cyclopropyl-2-(4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-5-3-8(4-6-9)10(11(13)14)7-1-2-7/h3-7,10H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCCKBVMVULFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24438-44-6
Record name 2-cyclopropyl-2-(4-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.